Technical Guide: Biosynthesis Pathway of Citreoviridin in Penicillium
Technical Guide: Biosynthesis Pathway of Citreoviridin in Penicillium
Executive Summary
Citreoviridin (CTV) is a potent neurotoxic mycotoxin produced primarily by Penicillium citreonigrum (formerly P. citreoviride) and Aspergillus terreus.[1][2] Structurally, it is a tetraene pyrone characterized by a methylated
Historically significant as the causative agent of "yellow rice disease" (cardiac beriberi), CTV functions as a specific inhibitor of mitochondrial ATP synthase (F1-ATPase
Genomic Architecture: The ctv Cluster
The biosynthesis of Citreoviridin is governed by a compact gene cluster. In Penicillium citreonigrum (strain IMI92228), this cluster acts as a self-contained biosynthetic unit.[1] Unlike the homologous aur cluster (aurovertin) which uses propionyl-CoA, the ctv cluster utilizes acetyl-CoA, dictating the structural divergence of CTV.
Table 1: The ctv Biosynthetic Gene Cluster (P. citreonigrum)[2][3]
| Gene Symbol | Enzyme Class | Biological Function | Mechanism of Action |
| ctvA | HR-PKS (Highly Reducing Polyketide Synthase) | Backbone Assembly | Catalyzes iterative condensation of Acetyl-CoA (starter) with Malonyl-CoA units to form the polyene chain.[1] |
| ctvB | Methyltransferase (SAM-dependent) | Tailoring / Alkylation | Introduces methyl groups to the polyketide backbone (likely C-methylation) essential for the pyrone and chain structure.[1] |
| ctvC | Flavin-dependent Monooxygenase (FMO) | Oxidative Cyclization | Catalyzes the epoxidation of the polyene tail, triggering the formation of the tetrahydrofuran (THF) ring. |
| ctvD | Hydrolase / Esterase | Release / Modification | Facilitates product release or hydrolytic processing required for final structural maturation.[1] |
Technical Insight: The co-expression of ctvA-D is sufficient for CTV production. Heterologous expression of these four genes in Aspergillus nidulans yields detectable Citreoviridin, confirming the cluster's completeness.
Enzymatic Assembly Line: Mechanism of Action
The assembly of Citreoviridin follows a "reductive logic" typical of fungal polyketides but requires precise trans-acting tailoring enzymes.
Phase I: Polyketide Backbone Assembly (CtvA)
The process initiates with CtvA , a highly reducing PKS (HR-PKS).[1]
-
Loading: The Starter Unit Acyltransferase (SAT) domain loads Acetyl-CoA .[1]
-
Elongation: The Ketosynthase (KS) domain catalyzes iterative decarboxylative condensations using Malonyl-CoA as the extender unit.[1]
-
Reduction: The Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER) domains reduce the
-keto groups to varying degrees, creating the conjugated polyene system.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Phase II: Tailoring and Cyclization (CtvB, CtvC)
Unlike modular bacterial PKSs, fungal HR-PKSs often require trans-acting enzymes for methylation.[1]
-
Methylation: CtvB acts likely during the elongation phase (trans-acting), methylating the carbon backbone at specific positions to generate the branching methyl groups observed in the final structure.
-
Ring Formation: The nascent polyene chain undergoes oxidative cyclization.[1] CtvC (FMO) introduces an epoxide across a specific double bond.[1] This epoxide is susceptible to nucleophilic attack by a hydroxyl group further down the chain, closing the tetrahydrofuran (THF) ring .
-
Pyrone Formation: The terminal condensation and cyclization form the
-pyrone moiety, a hallmark of this toxin class.
Visualization: The Biosynthetic Pathway
The following diagram illustrates the logical flow from precursors to the final toxin.
Figure 1: The enzymatic cascade converting Acetyl-CoA to Citreoviridin via the ctv gene cluster.[1]
Experimental Validation Protocols
To study this pathway or isolate intermediates for drug development, the following protocols are validated for Penicillium species.
Protocol A: Metabolic Profiling & Isolation
This workflow ensures the extraction of Citreoviridin without degradation (isomerization can occur under light/heat).
-
Cultivation:
-
Inoculate P. citreonigrum spores (
spores/mL) into YES (Yeast Extract Sucrose) broth. -
Incubate at 25°C for 7–10 days in the dark (light induces photo-isomerization).[1]
-
-
Extraction (Biphasic):
-
Purification:
-
Combine organic phases, dry over anhydrous
, and evaporate in vacuo. -
Re-dissolve in Methanol for LC-MS analysis.[1]
-
-
Analysis (LC-MS/MS):
Protocol B: Genetic Confirmation (Heterologous Expression)
To confirm the function of ctvA-D without interference from native background metabolites:
-
Vector Construction: Clone ctvA, ctvB, ctvC, ctvD into an expression vector (e.g., pamyB system) under constitutive promoters (gpdA).[1]
-
Transformation: Transform into a clean host like Aspergillus nidulans (strain A1145
ST EM). -
Validation: Compare metabolic profiles of the transformant vs. wild type. The appearance of the m/z 403.2 peak confirms pathway reconstitution.
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for the isolation and identification of Citreoviridin.
Toxicological Context
Understanding the biosynthesis aids in mitigating toxicity or repurposing the scaffold.
-
Mechanism: CTV binds to the
-subunit of mitochondrial F1-ATPase, preventing the conformational change required for ATP synthesis. -
Relevance: High homology between fungal and mammalian ATP synthase suggests potential for side effects, but also potential for targeting tumors with high metabolic demands (e.g., ectopic ATP synthase on cancer cell surfaces).[1]
References
-
Whole Genome Analysis Revealed the Genes Responsible for Citreoviridin Biosynthesis in Penicillium citreonigrum Source: NIH / Toxins (2020) [Link][1]
-
Biosynthetic Pathway of the Reduced Polyketide Product Citreoviridin in Aspergillus terreus var. aureus Revealed by Heterologous Expression Source: NIH / Organic Letters (2016) [Link][1][4][5]
-
The In Vivo and In Vitro Toxicokinetics of Citreoviridin Extracted from Penicillium citreonigrum Source: NIH / Toxins (2019) [Link]
-
Production and purification of Penicillium citreoviride toxin and its effect on TPP-dependent liver transketolase Source: PubMed (1981) [Link][1][6]
-
Polyketide Synthase Gene Responsible for Citrinin Biosynthesis in Monascus purpureus Source: NIH / Applied and Environmental Microbiology (2005) (Note: Provided for context on fungal PKS mechanisms) [Link][1]
Sources
- 1. Citreoviridin - Wikipedia [en.wikipedia.org]
- 2. Whole Genome Analysis Revealed the Genes Responsible for Citreoviridin Biosynthesis in Penicillium citreonigrum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. toxicologia.unb.br [toxicologia.unb.br]
- 4. Linking a polyketide synthase gene cluster to 6-pentyl-alpha-pyrone, a Trichoderma metabolite with diverse bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthetic Pathway of the Reduced Polyketide Product Citreoviridin in Aspergillus terreus var. aureus Revealed by Heterologous Expression in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production and purification of Penicillium citreoviride toxin and its effect on TPP-dependent liver transketolase - PubMed [pubmed.ncbi.nlm.nih.gov]
